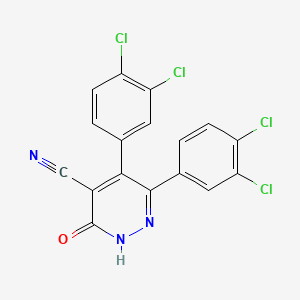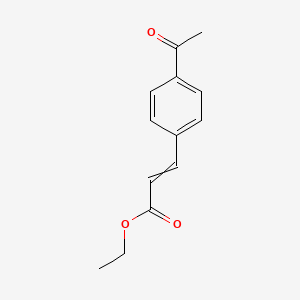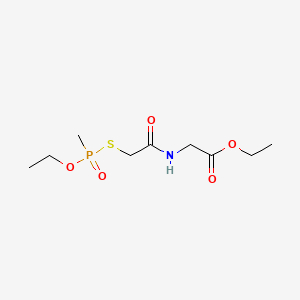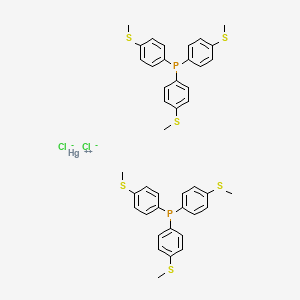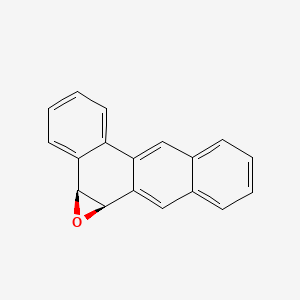
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-: is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- typically involves the reaction of anthracene derivatives with epoxidizing agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid to facilitate the formation of the oxirene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions but optimized for higher yields and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but lacking the oxirene ring.
Anthracene: A simpler aromatic compound that serves as a precursor to more complex derivatives.
Epoxides: Compounds with an oxirane ring that share some chemical reactivity with Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-.
Uniqueness: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- is unique due to its fused oxirene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
962-32-3 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(2R,4S)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m0/s1 |
Clave InChI |
APIRAYPNDXRJBP-ZWKOTPCHSA-N |
SMILES isomérico |
C1=CC=C2C=C3C4=CC=CC=C4[C@H]5[C@@H](C3=CC2=C1)O5 |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
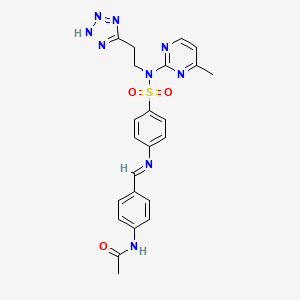
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
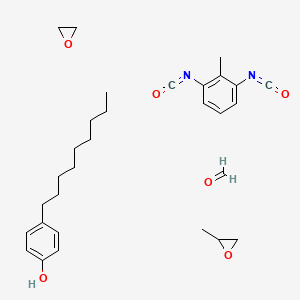
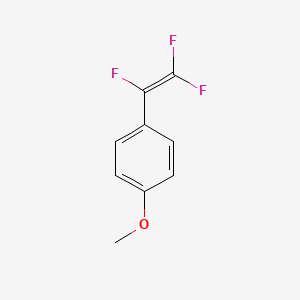

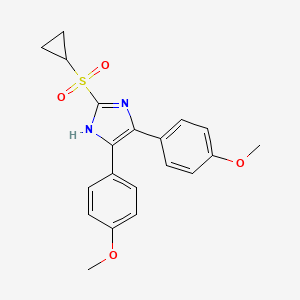
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
